
2-Bromo-5-hydroxy-4-methoxybenzoic acid
Overview
Description
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid typically involves the bromination of 5-hydroxy-4-methoxybenzoic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent purification steps, such as crystallization and filtration, is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of 2-Bromo-5-methoxy-4-methoxybenzaldehyde.
Reduction: Formation of 2-Bromo-5-hydroxy-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 5-Bromo-2-hydroxybenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Comparison: 2-Bromo-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of both a hydroxyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-methoxybenzoic acid, it has an additional hydroxyl group that enhances its solubility and reactivity. Compared to 5-Bromo-2-hydroxybenzoic acid, it has a methoxy group that can influence its electronic properties and interactions with biological targets .
Biological Activity
2-Bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various scientific studies and literature.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid backbone. These functional groups contribute to its unique reactivity and biological properties.
This compound has been shown to interact with several enzymes and proteins involved in critical biochemical pathways. Notably, it modulates the activity of:
- Catalase : Involved in the breakdown of hydrogen peroxide.
- Superoxide Dismutase (SOD) : Plays a role in protecting cells from oxidative damage.
These interactions can lead to either inhibition or activation of these enzymes depending on the specific cellular context.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It affects the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation and apoptosis.
- Gene Expression : Alters the expression of genes associated with cell survival and death.
- Metabolic Enzyme Activity : Modulates metabolic pathways that impact cellular energy homeostasis.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Molecular Targets : The bromine and hydroxyl groups facilitate binding to specific enzymes or receptors.
- Pathway Modulation : It can either enhance or suppress biological pathways based on its concentration and the cellular environment.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the activity of SOD and catalase, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Diabetes Management : In preclinical studies, this compound has been explored as a potential SGLT2 inhibitor, which could be beneficial in managing blood glucose levels in diabetic patients .
- Cancer Research : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .
- Neurological Applications : Its ability to inhibit catechol-O-methyltransferase positions it as a candidate for further exploration in neurodegenerative disease therapies.
Data Table
The following table summarizes key biological activities and research findings related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-hydroxy-4-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:
- Bromination : Introducing bromine at the 2-position using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) .
- Methoxy Group Introduction : Methoxylation at the 4-position via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
- Hydroxyl Group Retention/Protection : Protecting the 5-hydroxy group during bromination/methoxylation using temporary protecting groups (e.g., acetyl) to prevent side reactions .
- Critical Factors : Yield optimization depends on reagent stoichiometry, solvent choice (e.g., DMF for polar aprotic conditions), and temperature control to minimize dehalogenation or over-oxidation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methoxy protons (δ ~3.8 ppm) confirm substitution patterns. The hydroxyl proton may appear as a broad singlet (δ ~5–6 ppm) .
- ¹³C NMR : Distinct signals for carbonyl (C=O, δ ~170 ppm), aromatic carbons, and methoxy carbons (δ ~55 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₈H₇BrO₄: calc. 260.95 g/mol) with isotopic peaks confirming bromine presence .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Byproduct Management :
- Regioselectivity Control : Use directing groups (e.g., -COOH) to ensure bromination occurs at the 2-position. Steric hindrance from the methoxy group can suppress undesired substitutions .
- Protection-Deprotection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during bromination to prevent oxidation .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in substitution or coupling reactions .
- Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to identify derivatives with enhanced binding affinity, leveraging the hydroxyl and methoxy groups as hydrogen-bond donors/acceptors .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- Chromatographic Techniques :
- HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved .
- Validation : Follow ICH guidelines for method validation (linearity, LOD/LOQ) to ensure reproducibility .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How should researchers validate literature data?
- Methodological Answer :
- Source Comparison : Cross-check melting points from peer-reviewed journals (e.g., 181–183°C in ) vs. supplier data (e.g., 179–181°C in ).
- Experimental Replication : Purify the compound via recrystallization (e.g., using ethanol/water) and measure melting points with calibrated equipment .
- Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or solvates that alter melting behavior .
Properties
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.